1-(3-methoxyphenyl)-5-methyl-4-[3-(1H-pyrrol-1-yl)propanoyl]-2-piperazinone
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Overview
Description
1-(3-methoxyphenyl)-5-methyl-4-[3-(1H-pyrrol-1-yl)propanoyl]-2-piperazinone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications
Antiarrhythmic and Antihypertensive Effects : Compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar in structure to the piperazinone derivatives, have shown strong antiarrhythmic and antihypertensive activities. These effects may relate to alpha-adrenolytic properties, indicating potential cardiovascular applications (Malawska et al., 2002).
HIV-1 Reverse Transcriptase Inhibitors : Analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing the potential of piperazine derivatives in antiviral research (Romero et al., 1994).
Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from visnaginone and khellinone, incorporating benzodifuranyl and piperazine moieties, demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activities : New 1,2,4-Triazole derivatives, including piperazine components, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms, suggesting applications in combating infectious diseases (Bektaş et al., 2010).
Potential Diagnostic and Therapeutic Research
- σ Receptor Ligands : Modifications of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with polar functionality and reduced lipophilicity have been explored for potential use as positron emission tomography (PET) radiotracers, indicating a role in diagnostic imaging and oncology research (Abate et al., 2011).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without more information, it’s difficult to speculate on the mechanism of action for this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-4-(3-pyrrol-1-ylpropanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-15-13-22(16-6-5-7-17(12-16)25-2)19(24)14-21(15)18(23)8-11-20-9-3-4-10-20/h3-7,9-10,12,15H,8,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSPGPMPFGZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCN2C=CC=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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